![molecular formula C8H14O2 B13455224 {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Methyl-7-oxabicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring
Méthodes De Préparation
The synthesis of {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched derivatives. Industrial production methods often involve the use of acid-promoted dehydration reactions .
Analyse Des Réactions Chimiques
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the oxabicycloheptane ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various natural products and bioactive compounds.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and as a fragrance ingredient in perfumes.
Mécanisme D'action
The mechanism of action of {4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein phosphatases by reversible phosphorylation of serine and threonine residues, which modulates cellular transduction events such as T-cell activation and cell proliferation .
Comparaison Avec Des Composés Similaires
{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol can be compared with other similar compounds such as:
1,4-Cineole: Known for its use in fragrances and as a chiral building block.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share similar bicyclic structures and are used in various chemical and biological applications.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Used as a coupling agent and adhesion promoter.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-7-2-4-8(6-9,10-7)5-3-7/h9H,2-6H2,1H3 |
Clé InChI |
OUTGNTZSLJTBIR-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(O1)(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


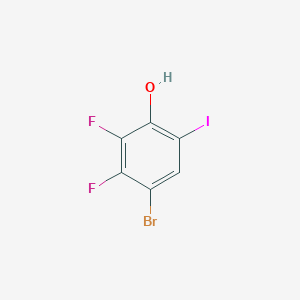

![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13455171.png)
![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
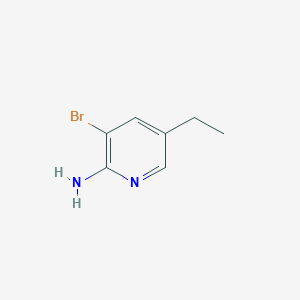
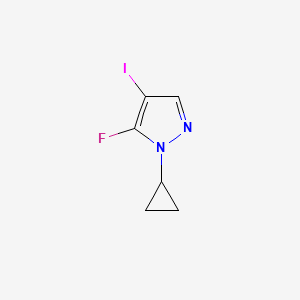

![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
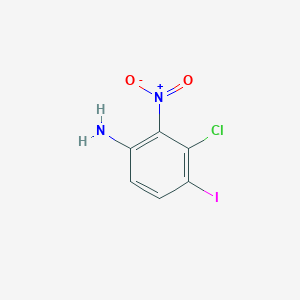
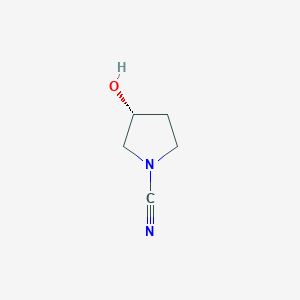
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13455230.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)
